2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
Descripción
Propiedades
Número CAS |
877656-96-7 |
|---|---|
Fórmula molecular |
C26H21N3O4 |
Peso molecular |
439.471 |
Nombre IUPAC |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-7-11-18(12-8-16)27-22(30)15-28-23-20-5-3-4-6-21(20)33-24(23)25(31)29(26(28)32)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,27,30) |
Clave InChI |
IYKLWDBNRYTDCP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
The compound 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Molecular Formula : C20H20N2O3
- Molecular Weight : 336.39 g/mol
Structural Features
The compound features:
- A benzofuro-pyrimidine core.
- Two p-tolyl substituents which may enhance its lipophilicity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of benzofuro-pyrimidines have shown efficacy against various cancer cell lines. The biological activity of the compound can be summarized as follows:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |
| Antitumor | A549 (Lung Cancer) | 1.0 | Inhibition of cell proliferation |
| Antitumor | HeLa (Cervical Cancer) | 0.8 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and metabolic disorders:
- Indoleamine 2,3-Dioxygenase (IDO) : This enzyme is often overexpressed in tumors and contributes to immune evasion. The compound demonstrated significant inhibition of IDO activity, suggesting potential use in immunotherapy.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to controls.
- The mechanism was attributed to the activation of apoptotic pathways and suppression of angiogenesis.
-
Case Study 2: Metabolic Effects
- In vitro studies indicated that the compound improved insulin sensitivity in adipocytes, suggesting potential applications in treating metabolic syndrome.
The proposed mechanism by which the compound exerts its biological effects includes:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators such as cyclins and CDKs.
- Enzyme Modulation : Inhibition of IDO leading to enhanced immune response against tumors.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Target Compound
- Core : Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.
- Key Features :
- Fused oxygen-containing benzofuran and pyrimidinedione rings.
- Two p-tolyl groups enhancing lipophilicity.
Comparable Compounds:
- Core : Dihydrobenzo[e][1,4]diazepin-2-one fused with pyrimido[4,5-d]pyrimidine.
- Key Features :
- Nitrogen-rich diazepine and pyrimidopyrimidine systems.
- Substituents include butenyl and methylpyridinyl groups. Differentiation: The diazepine core introduces conformational flexibility absent in the rigid benzofuropyrimidinone of the target compound .
- Core : Dihydrobenzofuran linked to morpholine.
- Key Features :
- Chlorophenoxy and morpholine substituents. Differentiation: Lacks the pyrimidinedione ring, reducing hydrogen-bonding capacity compared to the target compound .
- Core : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Key Features :
- Fluorine and isopropoxy groups enhance metabolic stability. Differentiation: The chromenone (coumarin-like) system offers distinct π-π stacking properties vs. the benzofuropyrimidinone core .
Substituent Effects
Physicochemical and Pharmacokinetic Trends
| Property | Target Compound | Example 11p (Ev1) | Example 83 (Ev3) |
|---|---|---|---|
| Molecular Weight | ~450-500 (estimated) | ~650-700 | 571.2 |
| Predicted Solubility | Low (lipophilic) | Very Low | Moderate |
| Metabolic Stability | Moderate-High | Low (flexible core) | High (fluorinated) |
- The target’s fused rigid core may confer better metabolic stability than Example 11p’s diazepine system but lower than Example 83’s fluorinated structure .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
